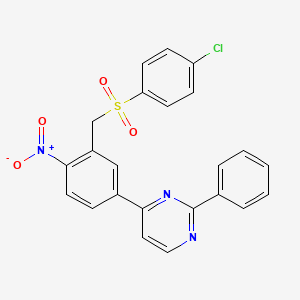

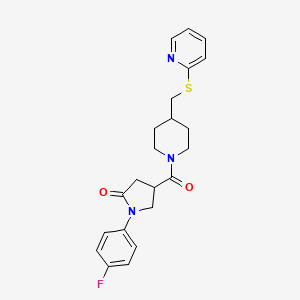

![molecular formula C13H12N6O4 B3017636 5-甲基-7-(4-硝基苯基)-4,7-二氢四唑并[1,5-a]嘧啶-6-羧酸甲酯 CAS No. 420831-91-0](/img/structure/B3017636.png)

5-甲基-7-(4-硝基苯基)-4,7-二氢四唑并[1,5-a]嘧啶-6-羧酸甲酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound of interest, Methyl 5-methyl-7-(4-nitrophenyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate, is a derivative of the tetrazolopyrimidine family, which is known for its diverse biological activities. The tetrazolopyrimidine scaffold is a privileged structure in medicinal chemistry due to its resemblance to nucleotides and its ability to interact with various biological targets .

Synthesis Analysis

The synthesis of tetrazolopyrimidine derivatives has been the subject of several studies. A one-step synthesis of 7-aryl-5-methyl- and 5-aryl-7-methyl-2-amino-[1,2,4]triazolo[1,5-a]pyrimidines has been developed, showcasing excellent yield and regioselectivity . Another study reported the solvent-free synthesis of 5-methyl-7-aryl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylic esters, highlighting the eco-friendly aspect of the process due to the absence of solvents . These methods provide a foundation for the synthesis of the compound , suggesting that similar conditions could be applied for its preparation.

Molecular Structure Analysis

The molecular structure of tetrazolopyrimidine derivatives is often confirmed using various spectroscopic techniques. For instance, the structure of a related compound, ethyl 5-methyl-7-(4-morpholinophenyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate, was characterized using FTIR, HRESI-MS, 1H- and 13C-NMR, and 2D NMR . These techniques could similarly be employed to analyze the molecular structure of Methyl 5-methyl-7-(4-nitrophenyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate.

Chemical Reactions Analysis

The reactivity of tetrazolopyrimidine derivatives has been explored in various studies. For example, the alkylation reactions of 4,7-dihydroazolo[1,5-a]pyrimidine nitro derivatives were optimized, providing insights into the chemical behavior of these compounds under different conditions . This information could be relevant when considering the chemical reactions that Methyl 5-methyl-7-(4-nitrophenyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate might undergo.

Physical and Chemical Properties Analysis

The physical and chemical properties of tetrazolopyrimidine derivatives are influenced by their molecular structure. While specific data on the compound of interest is not provided, related compounds have been synthesized and tested for various biological activities, such as antimicrobial and hypoglycemic effects , which suggest that the compound may also possess similar properties. The presence of the nitrophenyl group in the compound could imply certain electronic characteristics that affect its reactivity and interaction with biological targets.

科学研究应用

合成和抗菌活性

- Gein 等人(2009) 的一项研究探索了甲基-7-芳基(杂芳基)-6-(2-噻吩基)-4,7-二氢四唑并[1,5-a]嘧啶-5-羧酸甲酯的合成,并对其抗菌活性进行了测试。这表明在开发新的抗菌剂方面具有潜在应用。

抗氧化和细胞毒活性

- Haleel 等人(2016) 合成了含有四唑并[1,5-a]嘧啶配体的铜(II)配合物。这些配合物表现出抗氧化特性、与 DNA 的相互作用、对拓扑异构酶 I 的抑制以及对各种癌细胞系的细胞毒活性,表明在癌症研究和治疗中具有潜力。

新型合成方法

- Maleki 等人(2017) 的研究涉及使用新型纤维素基银负载磁性生物纳米结构作为催化剂来合成 5-甲基-7-芳基-4,7-二氢四唑并[1,5-a]嘧啶-6-羧酸酯衍生物。这突出了绿色化学和新型合成方法的进步。

DNA 分析和体外细胞毒性研究

- Haleel 等人(2019) 的另一项研究重点关注了四唑并[1,5-a]嘧啶衍生物的 N-苯甲酰基单核铜(II)配合物。这些配合物被检查了其与 DNA 结合的能力,并显示出对癌细胞系的细胞毒性,表明具有药物开发的潜力。

绿色合成方法

- Maleki 等人(2017) 还致力于一种绿色方法来合成四唑并嘧啶衍生物。该方法利用超声波辐射和水作为溶剂,强调了环境友好型合成方法的重要性。

未来方向

The future directions for research on this compound could involve further exploration of its synthesis, characterization, and biological activities. Given the wide range of biological activities of pyrimidine derivatives , this compound could potentially be developed into a useful pharmaceutical agent.

作用机制

Target of Action

The compound, Methyl 5-methyl-7-(4-nitrophenyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate, is a pyrimido[4,5-d]pyrimidine analog . Pyrimidopyrimidines are known to act as inhibitors for cAMP-phosphodiesterase platelets . They also serve as receptors for tyrosine kinase , which plays a crucial role in many cellular processes, including cell growth and differentiation .

Mode of Action

This compound interacts with its targets by binding to the active sites of the enzymes. For instance, as an inhibitor of cAMP-phosphodiesterase platelets, it prevents the enzyme from catalyzing the degradation of cAMP, thus increasing the levels of cAMP . As a receptor for tyrosine kinase, it may inhibit or stimulate the enzyme’s activity, affecting various cellular processes .

Biochemical Pathways

The compound affects several biochemical pathways. It supports adenosine inhibition of thrombocytopenia by preventing the absorption of vascular and blood cells . It also strengthens PGI2 anti-aggregation activity and enhances the biosynthesis of PGI2 . Additionally, it decreases pulmonary hypertension .

Result of Action

The compound has been shown to have potent activities as an anticancer, antioxidant, dihydrofolate reductase, type 2 diabetes treatment, antiangiogenic, resistance-modifying, anti-mycobacterium tuberculosis, antibacterial, antihypertensive, anti-inflammatory, anti-allergic, antitumor, antiviral, and hepatoprotective agent .

属性

IUPAC Name |

methyl 5-methyl-7-(4-nitrophenyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12N6O4/c1-7-10(12(20)23-2)11(18-13(14-7)15-16-17-18)8-3-5-9(6-4-8)19(21)22/h3-6,11H,1-2H3,(H,14,15,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXNZAGCNJDBAQG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(N2C(=NN=N2)N1)C3=CC=C(C=C3)[N+](=O)[O-])C(=O)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12N6O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

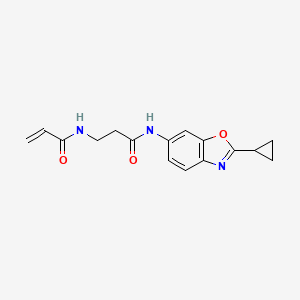

![1-((3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-5-(4-ethoxyphenyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B3017553.png)

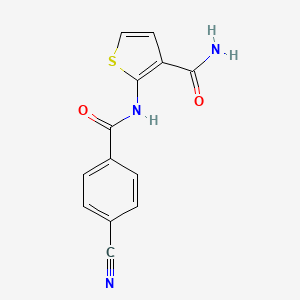

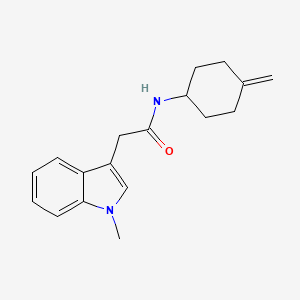

![2-Chloro-N-[1-(2-morpholin-4-yl-2-oxoethyl)indol-5-yl]acetamide](/img/structure/B3017555.png)

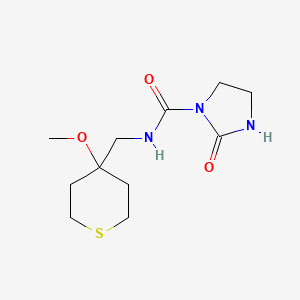

![N-[1-(1-tert-butyl-3-methyl-1H-pyrazol-4-yl)ethylidene]hydroxylamine](/img/structure/B3017564.png)

![2-[[1-(2-Phenylacetyl)piperidin-4-yl]methyl]-5,6,7,8-tetrahydrocinnolin-3-one](/img/structure/B3017565.png)

![2-(4-(Azepan-1-ylsulfonyl)benzamido)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B3017567.png)

![3-[(2,5-dimethylphenyl)sulfonyl]-N-(2-methoxyethyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine](/img/structure/B3017570.png)

![2-(2-amino-2-oxoethyl)-N-isobutyl-4-(4-methylbenzyl)-1,5-dioxo-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B3017573.png)